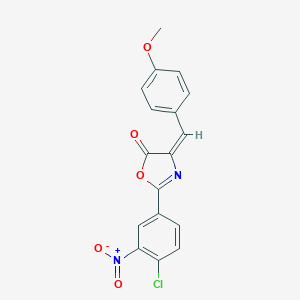
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one have been extensively studied. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes and proteins, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. These include further studies to determine its safety and efficacy, the development of new methods for its synthesis, and the exploration of its potential applications in various fields of scientific research. Moreover, it is important to investigate the potential side effects of this compound and to determine its optimal dosage for different applications.
Conclusion:
In conclusion, 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy and to explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with 2-amino-2-methyl-1-propanol to obtain the desired compound.
Applications De Recherche Scientifique
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C17H11ClN2O5 |
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-5-2-10(3-6-12)8-14-17(21)25-16(19-14)11-4-7-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8+ |
Clé InChI |
QHMCFFBBTGJOFP-RIYZIHGNSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)





![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)